molecular formula C14H10N2O B14648773 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile

Cat. No.: B14648773
M. Wt: 222.24 g/mol
InChI Key: HJIUXGYRVYCLHJ-UHFFFAOYSA-N
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Description

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile is a nitrile-containing compound featuring a propanenitrile backbone substituted with a phenyl group at position 2, a pyridin-2-yl group at position 3, and a ketone (oxo) group at position 3. This structure combines aromatic (phenyl) and heteroaromatic (pyridinyl) moieties, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

3-oxo-2-phenyl-3-pyridin-2-ylpropanenitrile

InChI

InChI=1S/C14H10N2O/c15-10-12(11-6-2-1-3-7-11)14(17)13-8-4-5-9-16-13/h1-9,12H

InChI Key

HJIUXGYRVYCLHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile typically involves the reaction of 2-phenylacetonitrile with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and oxidation steps to yield the desired product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound's α,β-unsaturated ketone moiety facilitates nucleophilic additions. Key reactions include:

Michael Addition

  • Reagents : Amines (e.g., pyrrolidine, piperidine), thiols, or enolates.

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 25–60°C.

  • Outcome : Formation of β-substituted derivatives. The nitrile group stabilizes the intermediate enolate, directing regioselectivity .

Example Reaction :

3 Oxo 2 phenyl 3 pyridin 2 ylpropanenitrile+R NH2 Amino adduct\text{3 Oxo 2 phenyl 3 pyridin 2 ylpropanenitrile}+\text{R NH}_2\rightarrow \text{ Amino adduct}

Yield: 68–89% .

Condensation Reactions

The ketone and nitrile functionalities participate in cyclocondensation:

Multicomponent Cyclocondensation

  • Reagents : Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde), ammonium acetate.

  • Conditions : Acetic acid (10 mL), reflux (110°C), 4–6 hours .

  • Product : Polyfunctionalized nicotinonitriles (e.g., pyrene/fluorene hybrids).

EntryAldehydeCatalystYield (%)
1BenzaldehydeAcOH76
24-ChlorobenzaldehydeAcOH82
34-MethoxybenzaldehydeAcOH68

Data adapted from .

Mechanism : Knoevenagel condensation followed by Michael addition and cyclization .

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

Pyrazole Formation

  • Reagents : Hydrazines or substituted hydrazines.

  • Conditions : Ethanol, reflux (78°C), 2–4 hours .

  • Product : 5-Aminopyrazole derivatives with pyridyl substituents.

Example :

3 Oxo 2 phenyl 3 pyridin 2 ylpropanenitrile+Hydrazine3 Pyridin 2 yl 1H pyrazol 5 amine\text{3 Oxo 2 phenyl 3 pyridin 2 ylpropanenitrile}+\text{Hydrazine}\rightarrow \text{3 Pyridin 2 yl 1H pyrazol 5 amine}

Yield: 70–85% .

Reduction of Ketone

  • Reagents : LiAlH4_4
    , NaBH4_4
    .

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

  • Product : Secondary alcohol derivatives.

Oxidation of Nitrile

  • Reagents : KMnO4_4
    , H2_2
    O2_2
    .

  • Conditions : Acidic or basic aqueous media.

  • Product : Carboxylic acid or amide derivatives.

Nucleophilic Substitution

  • Reagents : NaN3_3
    , H2_2
    S.

  • Conditions : DMF, 80°C.

  • Product : Tetrazoles or thioamides.

Reaction Optimization Insights

  • Solvent Effects : Acetic acid enhances cyclocondensation yields compared to DMF or ethanol .

  • Catalysis : Brønsted acids (e.g., AcOH) outperform Lewis acids (ZnCl2_2
    ) in multicomponent reactions .

Mechanistic Pathways

Key steps in its reactivity include:

  • Electrophilic Activation : The α-carbon adjacent to the nitrile becomes electrophilic due to electron withdrawal by the CN group.

  • Tautomerization : Keto-enol tautomerism facilitates proton transfer in condensation reactions .

Scientific Research Applications

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects on cellular pathways are mediated through binding to receptors or interacting with nucleic acids, leading to changes in gene expression and protein function.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile with structurally related compounds from the evidence, focusing on substituents, molecular formulas, and key properties:

Compound Name Substituents (Position 2/3) Molecular Formula Molar Mass (g/mol) Key Features/Applications Reference
3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile Phenyl (C₆H₅), Pyridin-2-yl (C₅H₄N) C₁₄H₁₁N₂O 223.25 (calculated) Aromatic diversity, potential bioactivity Inferred
3-Oxo-3-(thieno[2,3-b]pyridin-2-yl)propanenitrile Thienopyridinyl (C₇H₄NS) C₁₀H₅N₂OS 207.23 Enhanced π-conjugation, possible antiviral applications
3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile Piperidinyl (C₅H₁₀N), CF₃-pyridinyl C₁₄H₁₄F₃N₃O 297.28 Increased lipophilicity (CF₃ group), protease inhibition
3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile Oxadiazolyl-thiophene, piperidinyl C₁₄H₁₄N₄O₂S 326.35 Heterocyclic diversity, kinase inhibition potential
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) Pyrrolidinyl (C₄H₈N) C₇H₉N₂O 137.16 Aliphatic amine, simplified synthesis
Key Observations:
  • Aromatic vs.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 3-oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile enhances lipophilicity, which may improve cell membrane permeability in drug candidates .

Biological Activity

3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring, a phenyl group, and a nitrile functional group. Its chemical structure can be represented as follows:

C15H12N2O\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}

Synthesis

The synthesis of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile typically involves multi-step reactions that may include condensation and cyclization processes. The specific synthetic pathway can vary based on the desired derivatives or modifications.

Anticancer Activity

Research indicates that 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)0.126Inhibition of cell proliferation
A549 (Lung)1.75Induction of apoptosis
HeLa (Cervical)5.00Cell cycle arrest

The compound was found to inhibit lung metastasis in animal models, showcasing its potential as an effective therapeutic agent against aggressive cancers like triple-negative breast cancer (TNBC) .

Antimicrobial Activity

In addition to its anticancer properties, 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile has demonstrated antimicrobial effects. It was evaluated against a range of bacterial and fungal strains, with notable findings:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 μg/mLBacteriostatic
Escherichia coli64 μg/mLBactericidal
Candida albicans16 μg/mLAntifungal

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

The biological activity of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Case Study 1: Breast Cancer Treatment

A clinical investigation assessed the efficacy of 3-Oxo-2-phenyl-3-pyridin-2-ylpropanenitrile in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to standard therapies.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential use as an alternative treatment for infections caused by multidrug-resistant organisms.

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